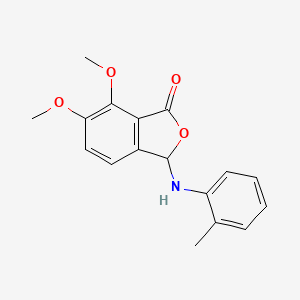![molecular formula C20H21N3O2 B3883077 (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone](/img/structure/B3883077.png)
(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone
概要
説明
(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[4,3-c]pyridine core and a phenylmethanone moiety, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone typically involves multiple steps. One common method starts with the preparation of the pyrazolo[4,3-c]pyridine core through a cyclization reaction. This is followed by the introduction of the ethyl group at the 3-position and the phenylmethanone moiety at the 5-position. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities.
化学反応の分析
Types of Reactions
(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Studies have shown that it may have anti-inflammatory and anticancer properties, making it a promising candidate for further research.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various applications.
作用機序
The mechanism of action of (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
- (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(4-methylfuran-2-yl)phenyl]methanone
- (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-ethylfuran-2-yl)phenyl]methanone
Uniqueness
Compared to similar compounds, (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone stands out due to its specific substitution pattern. The presence of the ethyl group at the 3-position and the methylfuran moiety at the phenyl ring contribute to its unique chemical and biological properties.
特性
IUPAC Name |
(3-ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-17-16-12-23(10-9-18(16)22-21-17)20(24)15-6-4-5-14(11-15)19-8-7-13(2)25-19/h4-8,11H,3,9-10,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLWLJOGCOFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC2=C1CN(CC2)C(=O)C3=CC=CC(=C3)C4=CC=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B3882999.png)
![(3Z)-5-(2,4-DIMETHYLPHENYL)-3-{2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDROFURAN-2-ONE](/img/structure/B3883006.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3883011.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B3883018.png)
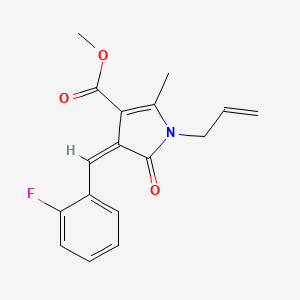
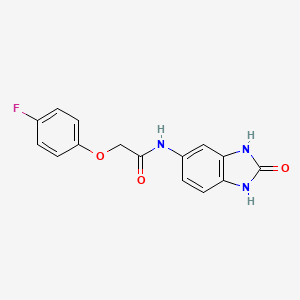
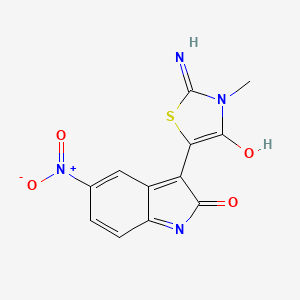
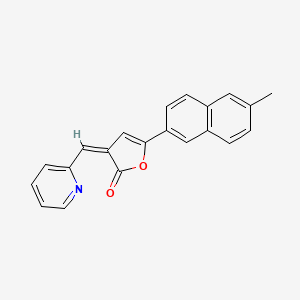
![3-methyl-4-[(2-methyl-5-nitrophenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3883043.png)
![N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine](/img/structure/B3883053.png)
![4-acetyl-N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide](/img/structure/B3883069.png)
![7-hydroxy-4-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]-6-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3883083.png)
![(4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883090.png)
